![molecular formula C9H14N4O2S B462660 [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid CAS No. 330839-25-3](/img/structure/B462660.png)

[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

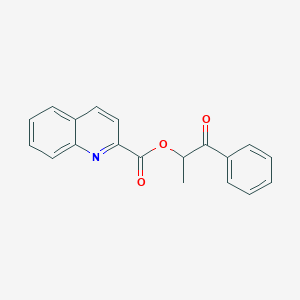

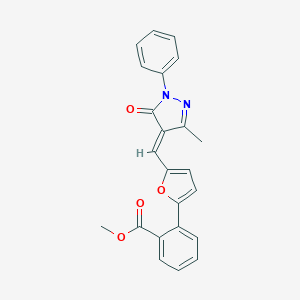

“[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid” is a chemical compound with the molecular formula C9H14N4O2S and a molecular weight of 242.3 . It is used for proteomics research applications .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexyl group attached to a tetrazol-5-yl group via a sulfanyl linkage. This is further connected to an acetic acid moiety .Aplicaciones Científicas De Investigación

Coordination Chemistry and Inhibition Studies

- Dinuclear Complex Synthesis : This compound was utilized to synthesize dinuclear complexes with cobalt and nickel, which demonstrated significant urease inhibition activities against jack bean urease (Fang et al., 2019).

Antiviral Activity

- Influenza A Virus Inhibition : Nonannulated tetrazolylpyrimidines, including variations of this compound, showed moderate in vitro activity against the H1N1 subtype of the influenza A virus. A particular derivative exhibited low cytotoxicity and high selectivity index compared to rimantadine (Ostrovskii et al., 2021).

Anti-Cancer Research

- Gold (III) and Nickel (II) Metal Ion Complexes : The compound was part of research exploring new ligand behavior with gold (III) and nickel (II) ions. The resulting complexes showed cytotoxic effects on a breast cancer cell line, with the gold(III) complex exhibiting higher cytotoxicity (Ghani & Alabdali, 2022).

Radiochemical Synthesis

- Development of Radiolabeled Compounds : The compound was used as an intermediate in the synthesis of a development candidate for metabolic profiling studies, showcasing its utility in radiolabeled compound synthesis (Maxwell & Tran, 2017).

Heterocyclic Compound Synthesis

- Polymeric and Cyclotetrameric Structures : Research involved its reaction with triphenyltin and cyclotetrameric tricyclohexyltin, leading to different coordination modes and complex structures (Gan & Tang, 2011).

Structural and Surface Analysis

- Hexabromotellurate Material Analysis : In a study focusing on a novel organic-inorganic hybrid hexabromotellurate material, the compound was crucial in understanding the protonation and interactions within the material, as evidenced by XRD, NMR, and DFT analysis (Fizer et al., 2021).

Propiedades

IUPAC Name |

2-(1-cyclohexyltetrazol-5-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2S/c14-8(15)6-16-9-10-11-12-13(9)7-4-2-1-3-5-7/h7H,1-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLAUQZZWULDIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-cyclohexyltetrazol-5-yl)sulfanylmethyl]-1H-benzimidazole](/img/structure/B462659.png)

![8-{[2-(2-hydroxyethoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B462672.png)

![5-(4-bromophenyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B462695.png)

![N-[4-(5-Chloro-benzooxazol-2-yl)-3-hydroxy-phenyl]-3,4-dimethoxy-benzamide](/img/structure/B462755.png)

![4-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B462767.png)

![3-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B462816.png)

![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B462819.png)

![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B462820.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-N'-(2-naphthoyl)thiourea](/img/structure/B462821.png)